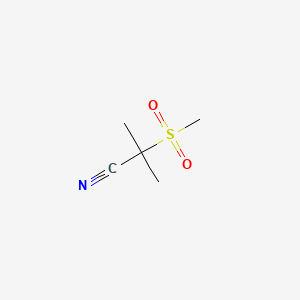
Dichloromethyldiisopropoxyborane
Übersicht
Beschreibung
Dichloromethyldiisopropoxyborane is a chemical compound with the molecular formula C7H15BCl2O2 and a molecular weight of 212.9098 . It is also known by the synonym bis(1-methylethyl) (dichloromethyl)boronate .
Synthesis Analysis
Dichloromethyldiisopropoxyborane is used as a reducing agent . The synthesis of Dichloromethyldiisopropoxyborane from Triisopropyl borate and Lithium, (dichloromethyl)- (7CI,8CI,9CI) has been reported .Molecular Structure Analysis
The linear formula of Dichloromethyldiisopropoxyborane is Cl2CHB [OCH (CH3)2]2 . Its molecular weight is 212.91 .Physical And Chemical Properties Analysis
Dichloromethyldiisopropoxyborane is a liquid at room temperature . It has a density of 1.019 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Dichloromethyldiisopropoxyborane and related compounds like carboranes are used in medicinal chemistry, particularly in boron neutron capture therapy (BNCT) for cancer treatment. These compounds exploit unique chemical and physical properties for novel pharmaceuticals and biological probes (Valliant et al., 2002).
Synthesis of Isotopically Labeled Amines
- Diborane, a related compound, aids in preparing isotopically labeled amines by reducing corresponding labeled nitrile or amide, especially advantageous in the presence of aromatic halide substituents (Marshall et al., 1972).
Environmental Impact and Bioremediation
- Studies on polychlorinated pollutants like dichloromethyldiisopropoxyborane include their dispersion and pathways to remote regions, with an emphasis on levels in marine mammals and sediments. This research is pivotal for understanding environmental impacts and developing bioremediation strategies (Oehme et al., 1996).
Organic Synthesis
- Dichloroborane-dioxane is an exceptional reagent for preparing alkenyl- and alkylboronic acids, showing potential in organic synthesis for creating complex molecules (Josyula et al., 2003).
Electrochemistry and Photoluminescence
- Borane derivatives, including those related to dichloromethyldiisopropoxyborane, are significant in electrochemistry and photoluminescence, finding applications in nanomaterials, energy, and catalysis (Núñez et al., 2016).
Rapid Hydroboration of Alkenes
- Dichloromethyldiisopropoxyborane and similar compounds are used in the rapid hydroboration of alkenes, a key step in various synthetic processes (Kanth & Brown, 2000).
Co-contaminant Impact on Biodegradation
- Research on co-contaminants like dichloromethyldiisopropoxyborane explores their impact on the biodegradation kinetics of other pollutants, essential for effective environmental remediation strategies (Mahendra et al., 2013).
Safety and Hazards
Dichloromethyldiisopropoxyborane is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention if irritation persists .
Wirkmechanismus
Target of Action
Dichloromethyldiisopropoxyborane is a chemical compound used as a reactant in the formation of carbon-carbon and carbon-heteroatom bonds . The primary targets of this compound are the molecules involved in these bond formations.
Mode of Action
It is known to participate in reactions that form carbon-carbon and carbon-heteroatom bonds . This suggests that it may interact with its targets by donating or accepting electrons, facilitating the formation of these bonds.
Pharmacokinetics
Its physical properties, such as its density (1019 g/mL at 25 °C) and molecular weight (21291), may influence its pharmacokinetic behavior .
Result of Action
The result of Dichloromethyldiisopropoxyborane’s action is the formation of carbon-carbon and carbon-heteroatom bonds . This can lead to the synthesis of a variety of organic compounds, including aminoboronic acids, which have been identified as potent inhibitors of the hepatitis C virus NS3 proteinase .
Action Environment
The efficacy and stability of Dichloromethyldiisopropoxyborane may be influenced by various environmental factors. For example, its reactivity may be affected by temperature, as suggested by its density value at 25 °C . Additionally, it is classified as a flammable liquid, indicating that it may be sensitive to heat and other ignition sources
Eigenschaften
IUPAC Name |
dichloromethyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BCl2O2/c1-5(2)11-8(7(9)10)12-6(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSKSMGPJTTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(Cl)Cl)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400688 | |
| Record name | Dichloromethyldiisopropoxyborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloromethyldiisopropoxyborane | |
CAS RN |
62260-99-5 | |
| Record name | Dichloromethyldiisopropoxyborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyldiisopropoxyborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1598882.png)

![methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate](/img/structure/B1598884.png)


![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)






